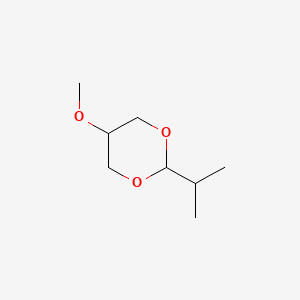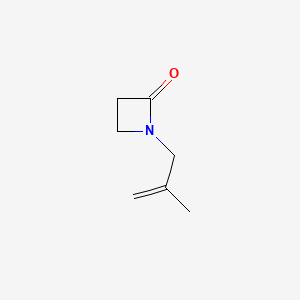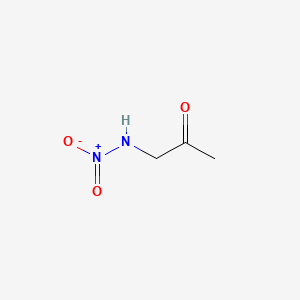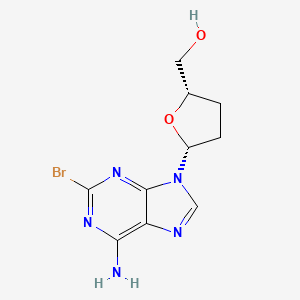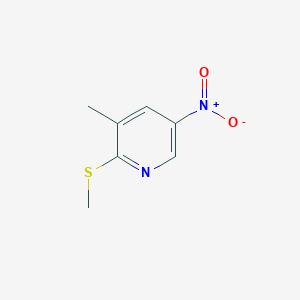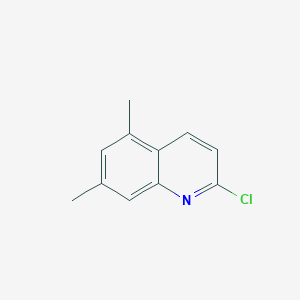
Di(12-hydroxystearoyl)-palmitoyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(12-hydroxystearoyl)-palmitoyl-glycerol is a complex lipid molecule derived from the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This compound is notable for its unique structural properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(12-hydroxystearoyl)-palmitoyl-glycerol typically involves the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This process can be catalyzed by lipases, which are enzymes that facilitate the esterification reaction. The reaction is usually carried out in organic solvents such as diisopropyl ether, which supports lipase activity and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized lipases to catalyze the esterification reaction. This method allows for the continuous production of the compound in large quantities. The use of supercritical CO2 extraction with methanol as a co-solvent on a bed of immobilized lipase has also been demonstrated to be effective .
Chemical Reactions Analysis
Types of Reactions
Di(12-hydroxystearoyl)-palmitoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
Di(12-hydroxystearoyl)-palmitoyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of di(12-hydroxystearoyl)-palmitoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar in structure but contains stearic acid instead of palmitic acid.
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol: Contains an additional oxo group, which alters its chemical properties.
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Contains arachidic acid, which has a longer carbon chain compared to palmitic acid.
Uniqueness
Di(12-hydroxystearoyl)-palmitoyl-glycerol is unique due to the presence of both 12-hydroxystearic acid and palmitic acid, which confer distinct physical and chemical properties. The combination of these fatty acids results in a compound with unique emulsifying and lubricating properties, making it valuable in various industrial applications.
Properties
Molecular Formula |
C55H106O8 |
|---|---|
Molecular Weight |
895.4 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-(12-hydroxyoctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C55H106O8/c1-4-7-10-13-14-15-16-17-18-19-28-33-40-47-55(60)63-52(48-61-53(58)45-38-31-26-22-20-24-29-36-43-50(56)41-34-11-8-5-2)49-62-54(59)46-39-32-27-23-21-25-30-37-44-51(57)42-35-12-9-6-3/h50-52,56-57H,4-49H2,1-3H3 |
InChI Key |
ASIMWTLWVBVFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


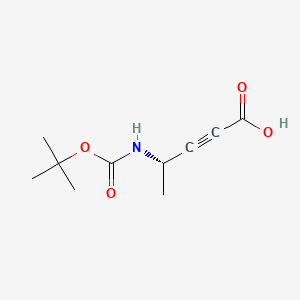
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)



